molecular formula C4H9Cl2NO2 B2818108 4-Chloro-2-aminobutanoic acid hydrochloride CAS No. 16975-26-1

4-Chloro-2-aminobutanoic acid hydrochloride

Cat. No.: B2818108
CAS No.: 16975-26-1
M. Wt: 174.02
InChI Key: NGTMKIIZPMXFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-aminobutanoic acid hydrochloride (CAS 16975-26-1) is a halogenated derivative of aminobutanoic acid with a molecular weight of 174.02 g/mol and the molecular formula C 4 H 9 Cl 2 NO 2 . This compound is characterized by a chlorine atom at the 4-position and an amino group at the 2-position of the butanoic acid backbone, a structure that often enhances stability and bioavailability compared to non-halogenated counterparts, making it highly valuable in chemical synthesis and drug design . In scientific research, this compound serves multiple critical roles. It acts as a key chiral intermediate in the synthesis of (S)-glufosinate-ammonium (L-glufosinate-ammonium), a high-efficiency, broad-spectrum herbicide whose biological activity is twice that of the racemic mixture . Furthermore, as a structural analog of gamma-aminobutyric acid (GABA), it is studied for its interaction with GABA receptors, particularly GABAA, where it can influence neurotransmission and neuronal excitability . These neuroactive properties underlie research into its potential for neuroprotective effects, such as shielding neurons from excitotoxicity induced by excessive glutamate . Additional research applications include investigating its antimicrobial activity, evidenced by its ability to inhibit nitric oxide production in macrophages, and its preliminary anticancer potential, which may involve inducing apoptosis in cancer cells via oxidative stress mechanisms . The synthetic utility of this building block is underscored by modern preparation methods. A notable patent describes an innovative synthesis using HCl as a chlorinating agent for the precursor L-homoserine lactone, a process that generates fewer impurities, operates under flexible conditions (atmospheric or pressurized), and allows for the recycling of HCl, making it an environmentally friendly alternative to traditional reagents like thionyl chloride . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-amino-4-chlorobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTMKIIZPMXFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-aminobutanoic acid hydrochloride typically involves the chlorination of 2-aminobutanoic acid. One common method includes the reaction of 2-aminobutanoic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position. The reaction is carried out under reflux conditions, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) are commonly used under basic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of 4-hydroxy-2-aminobutanoic acid.

    Oxidation: Formation of 4-chloro-2-nitrobutanoic acid.

    Reduction: Formation of 4-chloro-2-aminobutanol.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Chloro-2-aminobutanoic acid hydrochloride serves as a building block for creating more complex molecules. Its chlorinated structure allows for various substitution reactions, making it valuable in the development of new compounds.

Biology

This compound is studied for its potential effects on biological systems, particularly in relation to enzyme inhibition and receptor binding. Notably, it interacts with GABA receptors, influencing neurotransmission and neuronal excitability.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic processes.
  • Receptor Binding: It binds to GABAA receptors, enhancing chloride ion influx into neurons, which reduces neuronal firing rates.

Medicine

This compound has been investigated for:

  • Antimicrobial Activity: It may inhibit nitric oxide production in macrophages, suggesting potential applications in treating infections or inflammatory conditions.
  • Anticancer Potential: Preliminary studies indicate it may induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

  • Neuroprotective Effects:
    A study demonstrated that this compound could protect neurons from excitotoxicity induced by excessive glutamate levels. This effect was linked to enhanced GABAergic transmission, indicating therapeutic potential for neurodegenerative diseases.
  • Inflammation Modulation:
    In an experimental model of acute lung injury, administration of the compound resulted in reduced neutrophil activation and inflammation markers, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and amino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound can modulate enzyme activity by forming covalent or non-covalent interactions, thereby affecting metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Chlorine vs. Methoxy Groups: The 4-chloro substituent in this compound likely increases lipophilicity compared to the methoxy group in (2S)-2-amino-4-methoxy-butanoic acid hydrochloride . This enhances membrane permeability, critical for CNS-targeting pharmaceuticals. Aromatic vs.

Stereochemical Considerations: The (2S)-configuration in highlights the importance of chirality in biological activity, a factor that may also apply to this compound if stereoisomerism is present.

Functional Group Impact on Stability: Ester derivatives (e.g., ) are prone to hydrolysis under acidic or basic conditions, whereas ether-linked substituents (e.g., methoxy in ) offer greater stability. The chloro group in this compound may confer acid stability, as seen in Nicardipine hydrochloride ().

Applications in Drug Development: The 4-methylphenyl ketone derivative () demonstrates tailored applications in medicinal chemistry, suggesting that this compound could serve as a precursor for antidiabetic or antimicrobial agents.

Research Findings and Gaps

  • Synthesis and Scalability: emphasizes scalable production of 4-(dimethylamino)butanoic acid hydrochloride, a model for industrial synthesis of related compounds.
  • Analytical Challenges: High-performance liquid chromatography (HPLC) methods, as used for Jatrorrhizine hydrochloride (), may be adapted for purity assessment of this compound.

Biological Activity

4-Chloro-2-aminobutanoic acid hydrochloride, a derivative of aminobutanoic acid, has garnered attention due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound (C4H10ClNO2·HCl) is characterized by a four-carbon chain with an amino group and a chlorine atom attached to the second carbon. The presence of these functional groups influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC4H10ClNO2·HCl
Molecular Weight139.58 g/mol
Physical FormWhite crystalline solid
SolubilitySoluble in water

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. The chlorine atom and amino group facilitate binding to active sites, leading to modulation of various metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, which can lead to altered metabolic processes.
  • Receptor Binding: It interacts with GABA receptors, particularly GABAA receptors, influencing neurotransmission and neuronal excitability.

Neurotransmission

As a structural analog of gamma-aminobutyric acid (GABA), this compound exhibits inhibitory neurotransmission properties. It binds to GABA receptors, enhancing chloride ion influx into neurons, which hyperpolarizes the membrane and reduces neuronal firing rates. This mechanism is crucial for maintaining neuronal excitability and preventing overactivity in neural circuits.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Studies have shown that it can inhibit the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in macrophages, which is a key factor in the inflammatory response . This suggests potential applications in treating infections or inflammatory conditions.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Further research is needed to elucidate these effects fully.

Case Studies

  • Neuroprotective Effects:
    A study demonstrated that this compound could protect neurons from excitotoxicity induced by excessive glutamate levels. This protective effect was linked to its ability to enhance GABAergic transmission, providing a potential therapeutic avenue for neurodegenerative diseases.
  • Inflammation Modulation:
    In an experimental model of acute lung injury, administration of the compound resulted in reduced neutrophil activation and inflammation markers, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
2-Aminobutanoic AcidLacks chlorine; basic structurePrimarily neuroactive
4-Chloro-2-aminobutanolHydroxyl group instead of carboxylic acidDifferent reactivity; less studied
4-Chloro-2-nitrobutanoic AcidContains nitro groupDifferent applications; potential toxicity

Q & A

Q. How can researchers design analogs to mitigate off-target effects while retaining GABAergic activity?

  • Answer : Modify the carboxylic acid group (e.g., esterification) to reduce CNS penetration. Synthesize analogs via:
  • Methyl ester derivatives : Assess logP (increase from –1.2 to 0.5) and BBB permeability (PAMPA assay).
  • Bioisosteric replacement : Replace Cl with CF₃; test in zebrafish seizure models .

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